molecular formula C13H7Cl2FN2O3 B11021283 4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

Cat. No.: B11021283
M. Wt: 329.11 g/mol
InChI Key: OOSJRIOKOUDGAS-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position, a chlorine substituent at the 4-position of the benzamide ring, and a 3-chloro-4-fluorophenyl group attached via an amide linkage.

Properties

Molecular Formula

C13H7Cl2FN2O3

Molecular Weight

329.11 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19)

InChI Key

OOSJRIOKOUDGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.

    Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.

    Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂) and nucleophiles (e.g., amines) are used.

      Major Products: Reduction yields the corresponding amino compound, while substitution leads to derivatives with different halogens.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: Research on its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    Substituent Variations and Molecular Properties

    The following table summarizes key analogues and their structural differences:

    Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
    4-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-2-nitrobenzamide Morpholine sulfonyl group at para position of phenyl ring C₁₇H₁₆ClN₃O₆S 425.84 Potential sulfonamide-based bioactivity
    4-Chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide Ethoxy group at ortho position of phenyl ring C₁₅H₁₃ClN₂O₄ 320.73 logP = 3.78; moderate lipophilicity
    4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole ring replacing phenyl group C₁₀H₇ClN₄O₃S 298.71 Screening compound for drug discovery
    4-Chloro-N-(2-methylquinolin-6-yl)-2-nitrobenzamide Quinoline moiety at the amide position C₁₇H₁₂ClN₃O₃ 341.75 Heterocyclic interaction potential
    2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide Benzothiazole substituent C₂₁H₁₃ClN₄O₃S 452.87 Structural diversity for catalysis
    4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, fluoro, and trifluoropropyloxy groups; complex halogenation C₁₇H₁₀BrClF₅NO₃ 503.62 Intermediate in agrochemical synthesis

    Key Observations :

    • Halogenation : Chlorine and fluorine substituents enhance electronegativity and influence binding interactions, as seen in compounds like and .
    • Heterocyclic Moieties: Thiadiazole (), quinoline (), and benzothiazole () substituents introduce steric bulk and alter solubility (e.g., logSw = -4.22 for ).

    Physicochemical and Pharmacological Profiles

    • Lipophilicity : Ethoxy and morpholine sulfonyl groups () increase logP values compared to unsubstituted benzamides, affecting membrane permeability.
    • Hydrogen Bonding : Polar surface areas (e.g., 62.92 Ų for ) correlate with solubility and bioavailability.

    Biological Activity

    4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide is a chemical compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. This compound, characterized by its aromatic amide structure, contains both chlorine and fluorine substituents, as well as a nitro group, which contribute to its distinct chemical behavior and potential therapeutic applications.

    • Molecular Formula : C₁₃H₈Cl₂FN₂O₃
    • Molecular Weight : 329.11 g/mol
    • Melting Point : Approximately 199-201°C

    The presence of halogen atoms (chlorine and fluorine) and the nitro group in its structure enhances its reactivity and biological interaction capabilities.

    The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound exhibits binding affinities to various proteins involved in disease processes, particularly in cancer and neurodegenerative disorders.

    Binding Studies

    Studies have demonstrated that this compound can effectively inhibit the aggregation of transthyretin (TTR), a protein implicated in amyloid diseases. The compound's binding affinity for TTR suggests potential applications in treating conditions such as familial amyloid polyneuropathy (FAP) .

    Antiproliferative Effects

    Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the observed effects:

    Cell Line GI50 (µM) TGI (µM) LC50 (µM)
    A549 (Lung Cancer)4.315.345.0
    MCF-7 (Breast Cancer)24.658.892.4
    HCT116 (Colon Cancer)22.349.683.3

    The GI50 value represents the concentration required to inhibit cell growth by 50%, while TGI indicates the total growth inhibition concentration, and LC50 refers to the lethal concentration for 50% of cells .

    Case Studies

    • Transthyretin Amyloidogenesis : In a study focusing on TTR aggregation, it was found that compounds similar to this compound significantly reduced TTR aggregation in a concentration-dependent manner, highlighting their potential as therapeutic agents against amyloid diseases .
    • Cancer Cell Line Testing : Various studies have tested the efficacy of this compound against multiple cancer cell lines, demonstrating its ability to induce cytotoxic effects and inhibit cell proliferation effectively .

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